molecular formula C10H16F6NP B1329447 BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE CAS No. 6427-70-9

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE

Cat. No.: B1329447
CAS No.: 6427-70-9
M. Wt: 295.2 g/mol
InChI Key: YVHTWMLHAAQMDD-UHFFFAOYSA-N
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Description

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE is a useful research compound. Its molecular formula is C10H16F6NP and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analysis in Environmental Control

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate has been explored for controlling excessive carp populations, although its implementation in this area is not yet operational due to challenges in finding a suitable carrier for the compound in water environments (Altendorf & Irons, 1967).

2. Biocompatible Drug Delivery Systems

In biomedical research, derivatives of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate, like chitosan-based microgels, have been designed for targeted drug delivery, specifically in cancer therapy. These microgels show potential in enhancing therapy effectiveness while reducing side effects (Zhang et al., 2006).

3. Synthesis of Organic Compounds

The compound has been used in the synthesis of hydroxamates from carboxylic acids, indicating its utility in organic chemistry and potentially in pharmaceutical manufacturing (Bailén et al., 2001).

4. Electrochemical Studies

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate derivatives have been used in electrochemical studies to understand reaction kinetics and selectivity, especially in the conversion of alcohols to ketones and carboxylic acids (Sethupathy et al., 2012).

5. Nanotechnology and Imaging

In nanotechnology, derivatives of this compound have been used to develop multicolor fluorescent nanoparticles, which hold potential for bioimaging and drug delivery applications (Rubio-Camacho et al., 2019).

6. Liquid Crystalline Materials

The compound has also been used in the study of thermotropic bicontinuous cubic phases in liquid-crystalline materials, showing potential applications in materials science (Ichikawa et al., 2012).

Properties

IUPAC Name

benzyl(trimethyl)azanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHTWMLHAAQMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-24-9 (Parent)
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50214493
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6427-70-9
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6427-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6427-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate in the context of the research?

A1: This compound was identified by the Otark-Mahoning Company as a potential piscicide for controlling carp populations. [] This was driven by the observation that the compound showed "unusual merit for the control of excessive carp" populations. [] The company even filed for patent protection for this specific application. []

Q2: What challenges were encountered in developing N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate as a piscicide?

A2: The research mentions that finding a suitable carrier for the compound proved challenging. [] An ideal carrier would need to be attractive to carp and remain stable in water for at least 24 hours. [] The lack of such a carrier at the time of the research prevented the practical implementation of this compound as a fish control method. []

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